molecular formula C19H14F2N2O2 B3005558 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-68-4

1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B3005558
CAS RN: 946301-68-4
M. Wt: 340.33
InChI Key: ARCUUTFVYGAHNU-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Compound A, is a synthetic compound that has been studied for its potential uses in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide A has been studied for its potential uses in scientific research, including as a potential drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential uses in the development of new imaging agents and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis.
Biochemical and physiological effects:
1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide A has been found to have unique biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth and proliferation of cancer cells and to reduce the formation of new blood vessels. In addition, it has been found to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide A has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It also has a relatively low toxicity and can be easily synthesized using various methods. However, there are also some limitations to using 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide A in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the study of 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide A, including its potential uses in the development of new drugs for the treatment of various diseases. It could also be studied further for its potential uses in the development of new imaging agents and diagnostic tools. In addition, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide A has been synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Pechmann reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and two molecules of ammonia to form a dihydropyridine. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea to form a dihydropyrimidine. The Pechmann reaction involves the condensation of a phenol and a β-ketoester to form a coumarin.

properties

IUPAC Name

N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-14-9-7-13(8-10-14)12-23-11-3-4-15(19(23)25)18(24)22-17-6-2-1-5-16(17)21/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUUTFVYGAHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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